
Zandelisib
Übersicht
Beschreibung
Zandelisib ist ein neuartiger, hochspezifischer, strukturell differenzierter, oraler Inhibitor der Phosphatidylinositol-3-Kinase-Delta (PI3Kδ). Er wird hauptsächlich für die Behandlung von B-Zell-Malignomen wie follikulärem Lymphom und Marginalzonenlymphom entwickelt . Die einzigartigen Eigenschaften von this compound umfassen seine on-target-Verweildauer und sein hohes Verteilungsvolumen, die im Laufe der Zeit zu einer höheren Tumorexposition im Vergleich zum Plasma führen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen in der Regel:
Bildung der Kernstruktur: Dies beinhaltet den Aufbau des heterocyclischen Kerns durch Cyclisierungsreaktionen.
Funktionalisierung: Einführung von funktionellen Gruppen, die für die biologische Aktivität der Verbindung essentiell sind.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute, Reinheit und Wirtschaftlichkeit optimiert. Dies beinhaltet oft:
Optimierung der Reaktionsbedingungen: Temperatur, Druck und Lösungsmittelsysteme werden für die großtechnische Produktion optimiert.
Einsatz von Durchflussreaktoren: Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zandelisib involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of functional groups that are essential for the biological activity of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This often involves:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized for large-scale production.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and scalability.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zandelisib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül modifizieren, was seine biologische Aktivität möglicherweise verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, z. B. Nitrogruppen zu Aminen.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können funktionelle Gruppen auf dem Molekül einführen oder ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet, oft unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. So würde beispielsweise die Oxidation einer Hydroxylgruppe ein Keton oder Aldehyd ergeben, während die Reduktion einer Nitrogruppe ein Amin ergeben würde.
Wissenschaftliche Forschungsanwendungen
Follicular Lymphoma
Zandelisib has been extensively studied in patients with relapsed or refractory follicular lymphoma. The following key findings summarize its clinical efficacy:
- TIDAL Trial : This global Phase 2 study evaluated this compound in patients who had previously undergone at least two systemic therapies. The results demonstrated an objective response rate (ORR) of 73% with a complete response (CR) rate of 38% after intermittent dosing following initial daily dosing for tumor debulking . The median duration of response was reported as 16.4 months .
- MIRAGE Trial : A similar study conducted in Japan reported an ORR of 75.4% among patients treated with this compound, with a CR rate of 24.6% . This trial further confirmed this compound's efficacy in heavily pretreated populations.
Marginal Zone Lymphoma
This compound is also being investigated for marginal zone lymphoma. The preliminary data suggest comparable efficacy to that observed in follicular lymphoma, although more extensive studies are required to establish definitive outcomes.
Combination Therapies
This compound's potential extends to combination therapies. In trials combining this compound with rituximab (an anti-CD20 monoclonal antibody), the ORR was reported as high as 89% , indicating enhanced efficacy when used alongside established treatments .
Safety Profile
The safety profile of this compound has been a critical focus during clinical trials:
- Adverse Events : Common grade 3 or higher adverse effects included diarrhea (6%), lung infections (5%), and colitis (3%) among others . Notably, the incidence of severe adverse events was lower with intermittent dosing schedules compared to continuous dosing regimens.
- Discontinuation Rates : The discontinuation rate due to adverse events was recorded at approximately 14.8% , indicating that while some patients experience significant side effects, many tolerate the drug well .
Pharmacokinetics
This compound is characterized by prolonged target binding and a favorable pharmacokinetic profile:
- Half-Life : With an approximate half-life of 28 hours , this compound allows for once-daily oral administration . This pharmacokinetic advantage supports flexible dosing strategies that can mitigate immune-related toxicities commonly associated with other PI3K inhibitors.
Summary Table of Clinical Trials
Trial Name | Indication | Objective Response Rate | Complete Response Rate | Median Duration of Response | Adverse Events |
---|---|---|---|---|---|
TIDAL | Follicular Lymphoma | 73% | 38% | 16.4 months | Diarrhea (6%), Lung infections (5%) |
MIRAGE | Marginal Zone Lymphoma | 75.4% | 24.6% | Not specified | Similar profile as TIDAL |
Wirkmechanismus
Zandelisib exerts its effects by selectively inhibiting the PI3Kδ enzyme, which is involved in the PI3K/AKT signaling pathway. This pathway plays a crucial role in cell growth, survival, and proliferation. By inhibiting PI3Kδ, this compound disrupts these processes, leading to the death of cancerous B-cells . The compound’s high volume of distribution and on-target residence time enhance its efficacy by ensuring sustained inhibition of the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Zandelisib wird mit anderen PI3Kδ-Inhibitoren wie Idelalisib, Duvelisib und Copanlisib verglichen. Obwohl alle diese Verbindungen auf dasselbe Enzym abzielen, ist this compound aufgrund seiner folgenden Eigenschaften einzigartig:
Selektive Hemmung: Höhere Selektivität für PI3Kδ im Vergleich zu anderen Isoformen.
Pharmakokinetische Eigenschaften: Längere on-target-Verweildauer und höhere Tumorexposition im Vergleich zum Plasma.
Sicherheitsprofil: Reduzierte immunbedingte Nebenwirkungen aufgrund intermittierender Dosierungsschemata.
Liste ähnlicher Verbindungen
Idelalisib: Ein weiterer PI3Kδ-Inhibitor, der zur Behandlung von B-Zell-Malignomen eingesetzt wird.
Duvelisib: Hemmt sowohl PI3Kδ als auch PI3Kγ, wird für ähnliche Indikationen eingesetzt.
Copanlisib: Hemmt mehrere PI3K-Isoformen, darunter PI3Kα und PI3Kδ.
Die einzigartigen Eigenschaften von this compound machen es zu einem vielversprechenden Kandidaten für die Behandlung von B-Zell-Malignomen, wobei laufende Forschung die möglichen Einsatzmöglichkeiten weiter untersucht.
Biologische Aktivität
Zandelisib, also known as ME-401, is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. It has garnered attention for its potential therapeutic efficacy in treating various B-cell malignancies, particularly follicular lymphoma (FL) and chronic lymphocytic leukemia (CLL). The compound's unique pharmacological profile allows for flexible dosing regimens, which may enhance tolerability while maintaining efficacy.
This compound exerts its biological activity by selectively inhibiting the PI3Kδ pathway, which is crucial for the survival and proliferation of B-cells. This isoform is often overexpressed in B-cell malignancies, making it a prime target for therapeutic intervention. By inhibiting PI3Kδ, this compound disrupts signaling pathways that promote cell survival and growth, leading to apoptosis in malignant B-cells.
Pharmacokinetics
This compound is characterized by:
- High selectivity for the PI3Kδ isoform.
- Prolonged half-life of approximately 28 hours, allowing for once-daily oral administration.
- Favorable distribution to lymphoid tissues, which is advantageous for targeting B-cell malignancies.
Phase 2 TIDAL Study
The TIDAL study evaluated this compound in patients with relapsed/refractory FL. Key findings include:
Parameter | Results |
---|---|
Objective Response Rate (ORR) | 70.3% |
Complete Response (CR) Rate | 35.2% |
Duration of Response (DOR) | Not sufficiently mature at cutoff |
Progression-Free Survival (PFS) | Median PFS not reached |
Patients received this compound at a dose of 60 mg orally on an intermittent schedule after initial daily dosing for tumor debulking. The study reported manageable safety profiles with a low incidence of severe adverse events .
Phase 1b Study Results
In a multi-center Phase 1b study involving patients with various B-cell malignancies, this compound demonstrated:
Patient Group | ORR (%) | CR (%) |
---|---|---|
Relapsed/Refractory FL | 83 | 22 |
Monotherapy | 76 | - |
Combination with Rituximab | 89 | - |
This study highlighted this compound's potential as both a monotherapy and in combination with other agents, such as rituximab .
Safety Profile
This compound has shown a favorable safety profile compared to other PI3K inhibitors. Common adverse events include:
- Diarrhea: 6%
- Lung infections: 5%
- Colitis: 3%
- Rash: 3%
- Non-infectious pneumonitis: 1%
The incidence of grade 3 or higher adverse events was relatively low, supporting the use of intermittent dosing strategies to mitigate toxicities while maintaining therapeutic efficacy .
Case Study: Intermittent Dosing Strategy
A notable case involved a patient with heavily pretreated relapsed FL who was administered this compound following an initial eight-week daily regimen. The patient achieved a CR after transitioning to an intermittent dosing schedule. This case exemplifies how this compound can maintain efficacy while reducing toxicity through strategic dosing adjustments .
Case Study: Combination Therapy
Another patient receiving this compound in combination with rituximab demonstrated an ORR of 89%. This case underscores the potential benefits of combining this compound with established therapies to enhance treatment outcomes in B-cell malignancies .
Q & A
Basic Research Questions
Q. What is the mechanistic rationale for targeting PI3Kδ with zandelisib in B-cell malignancies, and how does its selectivity influence preclinical experimental design?
this compound selectively inhibits phosphatidylinositol 3-kinase delta (PI3Kδ), a kinase critical for B-cell receptor signaling and survival. Preclinical models (e.g., xenograft studies) prioritize PI3Kδ-dependent cell lines or primary patient samples to validate target engagement and antitumor activity. Experimental designs often include dose-response assays to establish IC50 values and comparative studies with non-selective PI3K inhibitors to highlight specificity .
Q. How were primary and secondary endpoints selected in the phase 2 TIDAL trial (NCT03768505) evaluating this compound in relapsed/refractory follicular lymphoma (R/R FL)?
The TIDAL trial prioritized objective response rate (ORR) as the primary endpoint to align with accelerated approval criteria for single-arm trials. Secondary endpoints (duration of response [DOR], progression-free survival [PFS]) were included to assess durability, while safety endpoints (e.g., treatment-emergent adverse events [TEAEs]) addressed regulatory concerns about PI3K inhibitor toxicity. This design balances regulatory requirements with clinical relevance .
Q. What pharmacokinetic (PK) properties of this compound are critical for dosing optimization in diverse populations, such as Japanese patients?
Phase 1 studies in Japanese patients identified a recommended phase 2 dose (RP2D) of 60 mg/day, with PK parameters (Cmax: 1,110 ng/mL; AUC0–t: 8,760 h·ng/mL) supporting once-daily oral administration. Monitoring hepatic metabolism and drug-drug interactions is essential due to potential ethnic variability in CYP450 enzymes, as highlighted in studies with AST/ALT elevations .
Q. What common treatment-emergent adverse events (TEAEs) are associated with this compound monotherapy, and how are they managed in trials?
Grade ≥3 TEAEs include diarrhea (5%), colitis (1.7%), and rash (3.3%). Proactive monitoring (e.g., weekly labs during initial cycles) and protocol-defined dose interruptions/reductions mitigate risks. The intermittent dosing schedule (e.g., 7-day on/7-day off) in later trials reduced immune-related toxicities by allowing regulatory T-cell recovery .
Q. Which preclinical models validate this compound’s efficacy, and how do they inform clinical trial design?
In vitro assays using PI3Kδ-dependent lymphoma cell lines and murine xenograft models demonstrate dose-dependent tumor regression. These models guide clinical starting doses and combination strategies (e.g., with BTK inhibitors), as seen in phase 1b studies .
Advanced Research Questions
Q. How can researchers address conflicting efficacy signals between ORR and immature DOR in single-arm trials like TIDAL?
Single-arm trials often lack comparator data, making DOR interpretation challenging. Strategies include:
- Using landmark analyses (e.g., 6-month DOR rates) to estimate durability.
- Correlating ORR with pharmacodynamic biomarkers (e.g., PI3Kδ pathway suppression).
- Transitioning to randomized phase 3 trials (e.g., COASTAL, NCT04745832) to validate findings with PFS as a more robust endpoint .
Q. What methodological considerations are critical when optimizing this compound dosing schedules (intermittent vs. continuous) to balance efficacy and safety?
Phase 1b data showed intermittent dosing reduced immune-related AEs (e.g., colitis incidence dropped from 15% to 5%) while maintaining ORR. PK/PD modeling informed timing (e.g., 7-day on/off cycles) to sustain target inhibition without cumulative toxicity. Adaptive trial designs enabled real-time schedule adjustments based on safety reviews .
Q. How does the COASTAL phase 3 trial design address limitations of the TIDAL study to support regulatory approval?
COASTAL uses a randomized, controlled design comparing this compound + rituximab against chemoimmunotherapy. Key features:
- Primary endpoint: PFS to capture survival benefits over ORR.
- Stratification by prior therapy lines and FLIPI scores to reduce bias.
- Blinded independent review committee (IRC) to standardize response assessments .
Q. What statistical methods are employed to manage missing data in this compound trials, particularly for patients discontinuing due to AEs?
Sensitivity analyses (e.g., tipping-point methods) assess the impact of missing data on efficacy endpoints. For safety, modified intention-to-treat (mITT) analyses include all patients receiving ≥1 dose, with competing risk models for AE-related discontinuations .
Q. How can translational research reconcile this compound’s high ORR in TIDAL with the FDA’s hesitancy for accelerated approval?
The FDA’s caution reflects concerns about single-arm trial validity and immature survival data. Post-hoc analyses of TIDAL:
Eigenschaften
IUPAC Name |
4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFUFWIHMYZXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F2N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401436-95-0 | |
Record name | Zandelisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZANDELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.